{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-amino-2-bicyclo[2.2.1]heptanyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8-6-2-1-5(3-6)7(8)4-10/h5-8,10H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMMKSUHQMVLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132677-91-8 | |
| Record name | {3-aminobicyclo[2.2.1]heptan-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereocontrolled Synthetic Methodologies for 3 Aminobicyclo 2.2.1 Heptan 2 Yl Methanol and Its Diastereomers/enantiomers
Strategies for the Construction of the Bicyclo[2.2.1]heptane Core
The construction of the bicyclo[2.2.1]heptane core is the foundational step in the synthesis of {3-Aminobicyclo[2.2.1]heptan-2-yl}methanol. The stereochemistry of the final product is often dictated by the strategic approach taken to assemble this rigid bicyclic system.
Cycloaddition Reactions (e.g., Diels-Alder) in Precursor Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition, is the most powerful and widely employed method for constructing the bicyclo[2.2.1]heptane skeleton. researchgate.net This reaction typically involves the cycloaddition of a dienophile with cyclopentadiene (B3395910). The stereochemical outcome of the Diels-Alder reaction can be controlled through the use of chiral dienophiles, chiral catalysts, or chiral auxiliaries. scielo.br
For the synthesis of precursors to this compound, a common strategy involves the use of a dienophile containing a carboxylic acid or a masked carboxylic acid functionality, which can be later converted to the required amino and hydroxyl groups. For instance, the Diels-Alder reaction between cyclopentadiene and a β-nitroacrylate derivative can yield a bicyclo[2.2.1]heptene precursor with nitro and ester groups at adjacent positions. researchgate.net The endo selectivity of this reaction is often favored due to secondary orbital interactions.
| Diene | Dienophile | Catalyst/Auxiliary | Product Stereochemistry | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Chiral β-nitroacrylate | None (chiral dienophile) | Diastereoselective | researchgate.net |
| Cyclopentadiene | Acryloyl oxazolidinone | Chiral Lewis Acid (e.g., Cu(II)-box) | Enantioselective (exo or endo) | nih.gov |
| Cyclopentadiene | Fumarate ester | Chiral Boron Catalyst | Enantioselective | pwr.edu.pl |
The use of chiral Lewis acid catalysts in Diels-Alder reactions has emerged as a powerful tool for achieving high enantioselectivity. scielo.br Catalysts based on copper, boron, and other metals can effectively control the facial selectivity of the dienophile's approach to the diene, leading to the formation of a specific enantiomer of the bicyclic product. nih.govpwr.edu.pl
Functionalization of Norbornene Derivatives
Once the bicyclo[2.2.1]heptene core is established, subsequent functionalization of the double bond is a key strategy to introduce the desired amino and hydroxyl groups with specific stereochemistry. The rigid nature of the norbornene skeleton often allows for highly stereoselective reactions, as the accessibility of the double bond is sterically hindered from the endo face, favoring attack from the exo face.
Various functionalization reactions can be employed, including epoxidation, dihydroxylation, and hydroboration, to introduce oxygen functionalities. The choice of reagent and reaction conditions can dictate the stereochemical outcome of these transformations. For example, exo-epoxidation of the norbornene double bond followed by nucleophilic ring-opening can lead to the introduction of substituents with a defined stereochemistry.
Introduction and Stereochemical Control of Amino and Hydroxyl Functionalities
The introduction of the amino and hydroxyl groups onto the pre-formed bicyclo[2.2.1]heptane core with precise stereochemical control is a critical aspect of the synthesis of this compound.
Regioselective and Diastereoselective Functionalization Approaches
A powerful strategy for the stereocontrolled introduction of both hydroxyl and amino functionalities involves the use of iodolactonization. nih.gov Starting from a bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, treatment with iodine can lead to the formation of an iodolactone. The formation of the lactone ring proceeds with a defined stereochemistry, which can then be further manipulated. Reductive opening of the lactone ring can yield a diol, and subsequent conversion of one of the hydroxyl groups to an amino group, or vice versa, allows for the synthesis of the desired amino alcohol. mdpi.comnih.govnih.gov
Another approach involves the stereoselective functionalization of a bicyclo[2.2.1]heptene-2,3-dicarboxylic anhydride (B1165640) precursor. Ring-opening of the anhydride with an amine, followed by a Hofmann or Curtius rearrangement, can introduce an amino group at one of the carboxylate positions. The remaining carboxylic acid can then be reduced to the alcohol. The endo or exo configuration of the starting anhydride directs the stereochemistry of the resulting amino and hydroxyl groups.
Amination Reactions (e.g., Curtius Rearrangement)
The Curtius rearrangement is a versatile method for converting a carboxylic acid into a primary amine with retention of configuration. scirp.org This reaction is particularly useful in the synthesis of this compound from a precursor such as 3-carboxybicyclo[2.2.1]heptane-2-carboxylic acid or its monoester derivative. The carboxylic acid is first converted to an acyl azide, which upon heating, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the primary amine. The stereochemistry at the carbon bearing the newly formed amino group is retained throughout the rearrangement process.
| Precursor | Reagents for Curtius Rearrangement | Intermediate | Product | Stereochemical Outcome |
|---|
| Bicyclo[2.2.1]heptane-2-carboxylic acid | 1. (COCl)₂ or SOCl₂ 2. NaN₃ 3. Heat 4. H₂O/H⁺ | Isocyanate | Bicyclo[2.2.1]heptan-2-amine | Retention of configuration |
Enantioselective Synthesis and Resolution Techniques
The preparation of enantiomerically pure this compound and its stereoisomers relies on several key strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. While specific examples detailing the synthesis of this compound using this approach are not extensively documented in readily available literature, the general principles of chiral auxiliary-mediated synthesis are well-established. For instance, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions, which could be adapted to construct the chiral backbone of the target molecule. A hypothetical approach could involve the attachment of a chiral auxiliary to a cyclopentadiene derivative, followed by a Diels-Alder reaction to establish the bicyclo[2.2.1]heptane core with facial selectivity. Subsequent functional group manipulations and cleavage of the auxiliary would yield the desired enantiomerically enriched amino alcohol.
Asymmetric Catalysis in Precursor Formation
Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules. The synthesis of precursors to this compound can be achieved through various catalytic asymmetric reactions. For example, the asymmetric Diels-Alder reaction between cyclopentadiene and a suitable dienophile, catalyzed by a chiral Lewis acid, can produce a bicyclic intermediate with high enantioselectivity. This intermediate can then be converted to the target amino alcohol through a series of stereospecific reactions.
Another potential route involves the asymmetric reduction of a prochiral ketone precursor. For instance, a 3-aminobicyclo[2.2.1]heptan-2-one derivative could be subjected to asymmetric hydrogenation or transfer hydrogenation using a chiral catalyst, such as a Ru- or Rh-complex with a chiral ligand (e.g., BINAP), to stereoselectively form the corresponding alcohol. The stereochemistry of the amino group could be introduced either before or after this key reduction step.
Enzymatic Resolution and Derivatization Strategies
Enzymatic resolution has proven to be a highly effective method for the separation of enantiomers of bicyclic amino alcohols, including derivatives of this compound. A key study in this area demonstrated the successful resolution of N-protected racemic di-exo- and di-endo-3-aminobicyclo[2.2.1]heptane-2-methanols through lipase-catalyzed O-acylation. researchgate.net
In this strategy, a racemic mixture of the N-protected amino alcohol is treated with an acyl donor, such as vinyl butyrate, in the presence of a lipase (B570770) in an organic solvent. The enzyme selectively acylates one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. Several lipases have been screened for this purpose, with many showing a preference for the (2S)-enantiomer. researchgate.net This enzymatic approach provides access to both enantiomers of the protected amino alcohol, which can then be deprotected to yield the final products.
The efficiency of the resolution can be influenced by factors such as the choice of lipase, solvent, acyl donor, and the nature of the N-protecting group on the substrate. High-performance liquid chromatography (HPLC) methods using chiral stationary phases have been developed for the analytical separation and determination of the enantiomeric excess of these bicyclic 1,3-amino alcohols and their ester derivatives. researchgate.net
Table 1: Lipases Screened for the Resolution of N-Protected 3-Aminobicyclo[2.2.1]heptane-2-methanols researchgate.net
| Lipase Source | Stereochemical Preference |
| Candida antarctica Lipase B (Novozym 435) | (2S)-enantiomer |
| Pseudomonas cepacia Lipase | (2S)-enantiomer |
| Candida rugosa Lipase | (2S)-enantiomer |
Synthesis of Specific Stereoisomers and Analogues (e.g., exo-/endo- configurations)
The synthesis of specific stereoisomers of this compound, particularly the exo and endo diastereomers, requires careful control over the stereochemistry during the synthetic sequence. The rigid bicyclic system dictates that substituents can occupy either the convex (exo) or concave (endo) face of the molecule.
The stereochemical outcome of reactions on the bicyclo[2.2.1]heptane skeleton is often governed by steric hindrance, with reagents preferentially attacking from the less hindered exo face. For example, the reduction of a 3-aminobicyclo[2.2.1]heptan-2-one precursor with a bulky reducing agent would be expected to favor the formation of the endo-alcohol due to exo attack of the hydride. Conversely, smaller reducing agents might show less selectivity.
The synthesis of di-endo and di-exo isomers of related bicyclic systems has been reported. For instance, the synthesis of di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives has been achieved through stereoselective functionalization of the double bond via iodolactonization or through oxazine (B8389632) intermediates. nih.govmdpi.comresearchgate.net While this is a different bicyclic system, the principles of stereocontrol can be analogous.
For the bicyclo[2.2.1]heptane system, a common strategy to introduce functionalities with a specific stereochemistry is through the Diels-Alder reaction, which typically favors the formation of the endo adduct. Subsequent transformations can then be performed to elaborate the desired amino alcohol functionality while retaining the initial stereochemistry. The synthesis of exo isomers can be more challenging and may require specific directing groups or alternative synthetic routes, such as starting from an exo-functionalized dienophile in a Diels-Alder reaction.
Commercially available starting materials with defined stereochemistry, such as "diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride," provide access to specific diastereomers for further studies. sigmaaldrich.com The synthesis of such specific stereoisomers often involves multi-step sequences that meticulously control the configuration at each stereocenter.
Advanced Spectroscopic and Stereochemical Elucidation of 3 Aminobicyclo 2.2.1 Heptan 2 Yl Methanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, and it is indispensable for characterizing the complex three-dimensional structure of bicyclo[2.2.1]heptane derivatives. beilstein-journals.org Both one-dimensional (¹H, ¹³C) and two-dimensional techniques are employed to assign every proton and carbon atom in the molecule and to define their spatial relationships. diva-portal.orgacs.org
A comprehensive NMR analysis begins with 1D ¹H and ¹³C spectra, which provide initial information on the chemical environments of the nuclei. For bicyclo[2.2.1]heptane systems, proton signals are often found in a crowded region, making definitive assignment from 1D spectra alone difficult. Therefore, a suite of 2D NMR experiments is essential for unambiguous assignment. researchgate.netscispace.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is crucial for tracing the proton connectivity throughout the bicyclic scaffold, for example, by correlating H2 with H1 and H3, and H3 with H4. sdsu.eduyoutube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (¹J coupling). sdsu.eduyoutube.com This allows for the direct assignment of carbon signals based on the already-assigned proton signals. uvic.ca
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca A DEPT-135 spectrum, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is highly useful for assigning the carbons of the bicyclic ring and the hydroxymethyl group. uvic.ca
NOE/DIFFNOE (Nuclear Overhauser Effect/Difference NOE): NOE-based experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. This is fundamental for determining the stereochemistry of the molecule. researchgate.netscispace.com
Table 1: Representative ¹H and ¹³C NMR Techniques for Structural Assignment
| Technique | Information Gained | Application to {3-Aminobicyclo[2.2.1]heptan-2-yl}methanol |
| ¹H NMR | Provides chemical shift and coupling constants for protons. | Initial overview of proton environments. |
| ¹³C NMR | Provides chemical shifts for each unique carbon atom. | Identifies the number of distinct carbons in the molecule. |
| DEPT | Differentiates CH₃, CH₂, CH, and quaternary carbons. uvic.ca | Assigns multiplicities to all carbon signals in the bicyclic system. |
| COSY | Identifies proton-proton (J-coupled) spin systems. sdsu.edu | Maps the H-H connectivity around the bicyclic ring. |
| HSQC/HMQC | Correlates protons to their directly attached carbons. youtube.com | Assigns specific ¹³C signals based on known ¹H assignments. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. youtube.com | Confirms the overall carbon framework and substituent placement. |
| NOESY | Identifies protons that are close in space. scispace.com | Determines the relative stereochemistry (e.g., exo vs. endo). |
The rigid nature of the bicyclo[2.2.1]heptane skeleton results in well-defined dihedral angles between protons, which can be correlated to the magnitude of their ³J coupling constants via the Karplus equation. For example, the coupling constant between the bridgehead proton (H1) and the adjacent proton on C2 can help define the orientation of the substituent at C2.
However, the most definitive information regarding stereochemistry comes from NOE experiments. scispace.com For this compound, key NOE correlations are used to establish the relative orientation of the amino and methanol (B129727) groups. For instance, in an exo configured derivative, an NOE might be observed between the protons on C2/C3 and the syn-proton on the C7 bridge, whereas such a correlation would be absent in an endo isomer. scispace.com The spatial proximity between the proton on C2 and the proton on C3 provides direct evidence for their cis or trans relationship. Detailed analysis of J-coupling constants and NOE correlations allows for the unambiguous characterization of diastereomers. diva-portal.orgacs.orgnih.gov
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wisc.edu For this compound, the IR spectrum will be dominated by characteristic absorptions corresponding to the amine and alcohol groups.
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org
N-H Stretch: For the primary amine, one or two sharp to medium bands are typically observed in the 3300-3500 cm⁻¹ region. These can sometimes be obscured by the broad O-H band. libretexts.org
C-H Stretch: Absorptions for sp³ C-H stretching in the bicyclic framework appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org
N-H Bend: A medium to strong bending vibration for the primary amine (scissoring) is expected around 1590-1650 cm⁻¹.
C-O Stretch: The stretching vibration for the C-O bond of the primary alcohol will produce a strong band in the 1000-1260 cm⁻¹ range. libretexts.org
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |
| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |
| Amine (N-H) | Bend | 1590 - 1650 | Medium-Strong |
| Alcohol (C-O) | Stretch | 1000 - 1260 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.govmdpi.com
For this compound (C₈H₁₅NO), the expected monoisotopic mass is 141.1154 g/mol . HRMS analysis would confirm this mass to within a few parts per million, distinguishing it from other potential elemental compositions. uni.lu Common fragmentation pathways in electron ionization (EI) mass spectrometry for this molecule would likely involve the loss of water (M-18), the loss of the hydroxymethyl group (M-31), or cleavage of the bicyclic ring system.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
Due to the presence of multiple stereocenters, this compound exists as different stereoisomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), is the definitive method for separating enantiomers and diastereomers and for determining enantiomeric excess (ee) and diastereomeric excess (de). google.comresearchgate.net
The choice of the chiral stationary phase, often based on polysaccharide derivatives like cellulose (B213188) or amylose, and the optimization of the mobile phase are critical for achieving baseline separation of the stereoisomers. researchgate.net This analysis is crucial in asymmetric synthesis to quantify the success of a stereoselective reaction and to ensure the stereochemical purity of the final product, which is often a regulatory requirement for pharmaceutical applications. google.comnih.gov
X-ray Crystallography for Absolute Stereochemistry Determination (where applicable for related compounds)
While NMR and chiral chromatography can establish relative configurations and enantiomeric purity, X-ray crystallography provides the ultimate, unambiguous determination of the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be grown. pwr.edu.pl The analysis of the diffraction pattern of X-rays passing through the crystal lattice allows for the construction of a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms.
For derivatives of this compound, obtaining a crystalline solid (often as a salt, e.g., hydrochloride) is a prerequisite. The resulting crystal structure serves as an absolute reference point, confirming the assignments made by other spectroscopic methods like NMR. beilstein-journals.orgrsc.org
3 Aminobicyclo 2.2.1 Heptan 2 Yl Methanol As a Versatile Chiral Building Block
Design Principles for Incorporating Bridged Bicyclic Amino Alcohols into Organic Scaffolds
The incorporation of bridged bicyclic amino alcohols like {3-Aminobicyclo[2.2.1]heptan-2-yl}methanol into larger organic scaffolds is guided by several key design principles. The primary advantage of this building block lies in its rigid bicyclic structure, which imparts a high degree of conformational constraint on the resulting molecule. nih.govdiva-portal.org This rigidity is highly desirable in drug design as it can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
The stereochemistry of the amino and hydroxyl groups is another critical design element. The fixed spatial relationship between these two functional groups can be exploited to create specific interactions with a biological target. nih.govdiva-portal.org Depending on the synthetic route, different stereoisomers of this compound can be accessed, allowing for a systematic exploration of the optimal stereochemistry for biological activity. The use of chiral bicyclic amino alcohols enables the synthesis of enantiomerically pure compounds, which is crucial for developing safe and effective pharmaceuticals. diva-portal.orgnih.gov
Furthermore, the bicyclo[2.2.1]heptane core serves as a non-planar, three-dimensional scaffold that can be used to project substituents into different regions of space. This allows for the creation of molecules with well-defined shapes that can complement the binding pockets of enzymes and receptors. nih.gov By strategically attaching various functional groups to the amine and hydroxyl moieties, chemists can fine-tune the physicochemical properties of the final compound, such as its solubility, lipophilicity, and metabolic stability.
Chemical Transformations of the Amine and Hydroxyl Functionalities
The presence of both a primary amine and a primary hydroxyl group in this compound allows for a diverse range of chemical transformations. These reactions can be performed selectively on one functional group while the other is protected, or simultaneously to create more complex structures.
The primary amino group of this compound is a versatile handle for introducing a variety of substituents through acylation and alkylation reactions.
Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides. jcsp.org.pk For instance, reaction with 2-norbornanecarbonyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-acyl derivative. nih.gov This reaction is a common strategy for linking the bicyclic core to other molecular fragments. In a multi-step synthesis of a thromboxane (B8750289) receptor antagonist, an amino group on a bicyclo[2.2.1]heptane ring was acylated with benzyloxycarbonyl chloride. drugfuture.com
Alkylation: The amino group can also undergo alkylation to introduce alkyl or aryl groups. Reductive amination is a common method for this transformation. psu.edu
Protecting Group Strategies: Due to the reactivity of the amino group, it is often necessary to protect it during subsequent synthetic steps. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). researchgate.netiris-biotech.de The choice of protecting group depends on the desired reaction conditions for its removal. For example, the Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved with a base like piperidine. iris-biotech.de This orthogonality allows for the selective deprotection of one functional group in the presence of others.
| Reaction Type | Reagents and Conditions | Product Type | Reference Example |
| Acylation | Acid chloride, triethylamine, DMF | Amide | N-Mesitylbicyclo[2.2.1]heptane-2-carboxamide synthesis nih.gov |
| Acylation | Benzyloxycarbonyl chloride, pyridine, dichloromethane | Carbamic ester | Synthesis of a thromboxane receptor antagonist intermediate drugfuture.com |
| Protection | Boc anhydride (B1165640) (Boc)₂O | Boc-protected amine | General amine protection strategy researchgate.net |
| Protection | Fmoc chloride (Fmoc-Cl) | Fmoc-protected amine | Common in solid-phase peptide synthesis researchgate.netiris-biotech.de |
The primary hydroxyl group provides another site for functionalization, allowing for the introduction of a wide range of moieties through esterification, etherification, and oxidation reactions.
Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is often catalyzed by an acid or a coupling agent. For example, the esterification of alcohols with acetic anhydride can be catalyzed by sulfuric acid. cetjournal.it This transformation is useful for modifying the pharmacokinetic properties of a molecule.
Etherification: Ether linkages can be formed by O-alkylation of the hydroxyl group. This can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. Reductive O-alkylation of alcohols with ketones is another method to form ethers. thalesnano.com
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, oxidation of an alcohol on a bicyclo[2.2.1]heptane scaffold to an aldehyde has been achieved using oxalyl chloride in a Swern oxidation. drugfuture.com Milder oxidizing agents can selectively produce the aldehyde, while stronger agents will lead to the carboxylic acid.
| Reaction Type | Reagents and Conditions | Product Type | Reference Example |
| Esterification | Acetic anhydride, sulfuric acid | Acetate ester | General esterification method cetjournal.it |
| Etherification | Ketone, heterogeneous palladium catalyst | Ether | Reductive O-alkylation thalesnano.com |
| Oxidation | Oxalyl chloride, DMSO | Aldehyde | Swern oxidation in the synthesis of a thromboxane receptor antagonist drugfuture.com |
Formation of Libraries and Analogues for Structure-Activity Relationship (SAR) Studies
The versatility of this compound as a building block makes it an excellent starting point for the creation of compound libraries for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substituents on the amine and hydroxyl groups, researchers can explore the chemical space around the bicyclic scaffold and identify key structural features required for a desired biological activity. nih.gov
The synthesis of a focused library of N-aryl-bicyclo[2.2.1]heptane-2-carboxamides, for example, allowed for the identification of a novel potassium channel opener. nih.gov In this study, a variety of anilines were coupled to a bicyclo[2.2.1]heptane carboxylic acid to probe the SAR of the aryl moiety. Similarly, a library of bicyclo[2.2.1]heptane containing N,N'-diarylsquaramide derivatives was synthesized to identify selective antagonists for the CXCR2 chemokine receptor. nih.gov
The generation of such libraries can be facilitated by combinatorial chemistry techniques, where different building blocks are systematically combined to produce a large number of compounds in an efficient manner. The resulting library can then be screened for biological activity, and the data from the screen can be used to develop a SAR model. This model can then guide the design of more potent and selective compounds. For example, in the development of DPP-4 inhibitors, a series of compounds based on a 2-azabicyclo[2.2.1]heptane scaffold were synthesized and evaluated, leading to the discovery of a potent new inhibitor. nih.gov The SAR studies revealed the importance of specific stereoisomers and substituents for optimal activity. nih.gov
The ability to create diverse libraries of analogues from this compound underscores its value as a versatile chiral building block in modern drug discovery. cam.ac.ukresearchgate.net
Applications of 3 Aminobicyclo 2.2.1 Heptan 2 Yl Methanol in Medicinal Chemistry Research
Synthesis of Carbocyclic Nucleoside and Nucleotide Analogues
Carbocyclic nucleoside analogues, where the furanose ring of natural nucleosides is replaced by a carbocyclic system, are an important class of antiviral and anticancer agents. The bicyclo[2.2.1]heptane framework, derived from compounds like {3-Aminobicyclo[2.2.1]heptan-2-yl}methanol, serves as a rigid sugar mimic, locking the molecule into specific conformations that can influence biological activity.
Design and Synthesis of Bicyclo[2.2.1]heptane-Based Nucleobase Conjugates
The synthesis of nucleoside analogues incorporating the bicyclo[2.2.1]heptane skeleton often involves the strategic coupling of a nucleobase to the carbocyclic framework. A common approach is the Mitsunobu reaction, which allows for the selective formation of a carbon-nitrogen bond between the primary hydroxymethyl group of a bicyclo[2.2.1]heptane intermediate and the nucleobase. uni-regensburg.de For instance, pyrimidine (B1678525) analogues featuring uracil, 5-fluorouracil, thymine, and cytosine, as well as a key intermediate with 6-chloropurine (B14466), have been synthesized using this method. uni-regensburg.de
The 6-chloropurine intermediate is particularly versatile, as the chlorine atom can be readily substituted to generate a variety of adenine (B156593) and 6-substituted adenine homonucleosides. uni-regensburg.de This is achieved by reacting the intermediate with ammonia (B1221849) or various amines. uni-regensburg.deunimi.it Furthermore, reaction with alkoxides can yield 6-methoxy- and 6-ethoxy-substituted purine (B94841) analogues. uni-regensburg.de The synthesis of these compounds demonstrates the utility of the bicyclo[2.2.1]heptane scaffold in creating a diverse library of nucleoside analogues for biological screening. researchgate.net A new synthetic route has also been developed for conformationally locked carbocyclic nucleosides containing a 2-(hydroxymethyl)bicyclo[2.2.1]heptane moiety. unimi.it
Evaluation as Antiviral Agents and Mechanistic Implications (focus on in vitro activity and design rationale)
The primary design rationale for synthesizing bicyclo[2.2.1]heptane-based nucleoside analogues is to mimic the structure of natural nucleosides, allowing them to be recognized by viral enzymes like DNA and RNA polymerases. researchgate.net However, due to their structural modifications, they can disrupt or terminate viral replication. researchgate.net
Several of these synthesized analogues have been evaluated for their antiviral activity against a range of viruses. Notably, certain compounds have shown promising activity against Herpes Simplex Virus-1 (HSV-1). uni-regensburg.de For example, two 6-substituted adenine homonucleosides, compounds 6j and 6d , exhibited lower IC50 values (15 ± 2 µM and 21 ± 4 µM, respectively) than the commonly used antiviral drug acyclovir. uni-regensburg.de Another compound, 6f , had an IC50 value (28 ± 4 µM) identical to that of acyclovir. uni-regensburg.de These findings suggest that the bicyclo[2.2.1]heptane skeleton is a viable sugar moiety for the development of new anti-HSV-1 agents. uni-regensburg.deresearchgate.net However, it is important to note that these compounds also displayed high cytotoxicity. researchgate.net While some analogues showed activity against enterovirus 71, no significant activity was observed against entero, yellow fever, chikungunya, and adeno type 1 viruses. uni-regensburg.deresearchgate.net
| Compound | Target Virus | In Vitro Activity (IC50) |
| 6j | HSV-1 | 15 ± 2 µM |
| 6d | HSV-1 | 21 ± 4 µM |
| 6f | HSV-1 | 28 ± 4 µM |
| Acyclovir | HSV-1 | 28 ± 4 µM |
Development of Conformationally Constrained Amino Acid Mimetics and Peptidomimetics
The rigid bicyclo[2.2.1]heptane framework is also a valuable scaffold for creating conformationally constrained amino acid mimetics. By incorporating these non-natural amino acids into peptide chains, researchers can induce and stabilize specific secondary structures, such as helices and turns, which are often crucial for biological activity.
Incorporation into Peptide Chains for Helical and Foldamer Stabilization
The incorporation of rigid bicyclic amino acids into peptides is a well-established strategy to control their conformation. The constrained nature of the bicyclo[2.2.1]heptane system can force the peptide backbone to adopt a specific geometry, thereby stabilizing secondary structures like helices and β-strands. For example, derivatives of 7-azabicyclo[2.2.1]heptane have been shown to favor a β-strand-like extended conformation in the adjacent amino acid residue. This stabilization is driven by the proximity of protons on the bicyclic system and the α-proton of the neighboring amino acid, a solvent-independent effect.
While direct studies on the incorporation of this compound into peptides for helical stabilization are not extensively documented, the principles derived from similar constrained amino acids are applicable. The rigid structure of this amino acid mimetic is expected to restrict the conformational freedom of the peptide backbone, potentially inducing helical or other well-defined folded structures known as foldamers. The use of constrained cyclic β-amino acids has been successful in stabilizing unique structures in the field of foldamer science.
Exploration of Bioactive Conformations and Receptor Binding
A primary goal of developing conformationally constrained peptidomimetics is to pre-organize a flexible peptide into its bioactive conformation, the specific three-dimensional shape it adopts when binding to a biological target like a receptor. By locking the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to enhanced binding affinity and selectivity.
Structural Analysis of Bicyclic Amino Acid Derivatives
The rigid bicyclo[2.2.1]heptane framework, also known as a norbornane (B1196662) skeleton, provides a conformationally constrained scaffold that is invaluable in medicinal chemistry. The structural analysis of derivatives like this compound and its analogs is crucial for understanding their interaction with biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are paramount in elucidating their three-dimensional structure, stereochemistry, and the spatial relationship between the amino and hydroxyl functional groups.
For instance, in the analysis of a related compound, N-(3-Aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide, single-crystal X-ray diffraction revealed a monoclinic crystal system. researchgate.net Such studies provide precise data on bond lengths, torsion angles, and intramolecular interactions, like hydrogen bonds, which dictate the molecule's preferred conformation. researchgate.net In another example, the structural analysis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, a novel gamma-turn mimic, was performed using ¹H NMR spectroscopy. nih.gov This analysis confirmed the presence of intramolecular hydrogen bonding, which was predicted by computational studies and is responsible for its defined turn structure. nih.gov These analytical methods are essential for designing molecules that can fit precisely into the binding sites of proteins such as enzymes and transporters.
Table 1: Crystallographic Data for a Bicyclic Amino Acid Derivative
This table presents example crystallographic data for N-(3-Aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide, illustrating the type of information obtained from structural analysis.
| Parameter | Value |
| Chemical Formula | C₁₅H₂₀N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.1715 (2) |
| b (Å) | 6.1169 (1) |
| c (Å) | 11.5150 (3) |
| β (°) | 110.332 (2) |
| Volume (ų) | 671.80 (2) |
| Data sourced from a 2012 study by Abdel-Aziz et al. researchgate.net |
Utilization as Mechanistic Probes for Biological Transport Systems
Bicyclic amino acid derivatives are widely used as mechanistic probes to explore the function of biological transport systems, particularly amino acid transporters. Their rigid structure limits conformational flexibility, allowing researchers to investigate the specific structural requirements for substrate recognition and translocation by transporters. By systematically modifying the structure of these bicyclic probes, it is possible to map the topology of transporter binding sites.
Investigation of Amino Acid Transporter Systems (e.g., System L)
One of the most significant applications of these compounds is in the study of L-type amino acid transporters (LATs), which are part of the "System L" family. nih.gov These transporters are crucial for the cellular uptake of large neutral amino acids, including essential amino acids and pharmacologically active compounds like L-dopa. nih.gov The compound 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is a canonical inhibitor of System L transporters and has been instrumental in characterizing their function. nih.govnih.govresearchgate.net
Research has demonstrated that BCH can inhibit the Na+-independent transport of amino acids, a key characteristic of System L. nih.gov Studies using BCH have helped to confirm the role of System L transporters, such as LAT1, in various physiological and pathological processes, including cancer cell growth. researchgate.netnih.gov Given that some System L transporters like LAT3 recognize amino acid alcohols, derivatives such as this compound are valuable tools for probing the function of this specific transporter subfamily. nih.gov
Substrate Specificity and Inhibition Studies using Bicyclic Amino Acid Derivatives
Bicyclic amino acid derivatives are pivotal in studies of substrate specificity and inhibition of amino acid transporters. By competing with natural substrates for binding to the transporter, these compounds can reveal critical information about the binding pocket's size, shape, and chemical preferences.
Inhibition studies using BCH have shown that it can reduce the cellular uptake and subsequent effects of L-dopa in dopaminergic neurons, providing evidence that System L is involved in its transport. nih.gov In the context of oncology, BCH and more specific inhibitors like JPH203 have been shown to suppress the proliferation of human umbilical vein endothelial cells (HUVECs) and various cancer cells by blocking LAT1, which is often overexpressed in tumors. nih.govnih.gov These studies are crucial for validating amino acid transporters as therapeutic targets. The results from such inhibition assays are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the potency of the compound.
Table 2: Inhibition of L-Type Amino Acid Transporter 1 (LAT1) by Bicyclic Derivatives and Analogs
This table summarizes findings on the inhibitory activity of compounds used to probe System L transporters.
| Compound | Target Cell Line | Effect | Finding | Reference |
| BCH | Human Cancer Cells (breast, prostate, lung) | Reduced cell growth | Competitive inhibitor of LAT1. | nih.gov |
| BCH | Rat Dopaminergic Neurons | Reduced L-dopa elicited responses | Suggests System L is involved in L-dopa transport. | nih.gov |
| JPH203 | Human Colon Cancer (HT-29) | Inhibited ¹⁴C-leucine uptake and cell growth | Potent and specific LAT1 inhibitor. | researchgate.net |
| JPH203 | Human Umbilical Vein Endothelial Cells (HUVECs) | Suppressed proliferation | LAT1 is crucial for endothelial cell proliferation. | nih.gov |
Theoretical and Computational Investigations of 3 Aminobicyclo 2.2.1 Heptan 2 Yl Methanol and Its Derivatives
Conformational Analysis and Energy Landscapes
The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) system, is a rigid and conformationally locked boat-like structure. libretexts.orgopenstax.org This rigidity significantly limits the number of accessible conformations compared to more flexible acyclic or monocyclic systems. However, the substituents on the bicyclic core, the aminomethyl group (-CH2NH2) and the hydroxyl group (-OH), introduce degrees of freedom through bond rotations.
Conformational analysis of {3-Aminobicyclo[2.2.1]heptan-2-yl}methanol would primarily focus on the rotational isomers (rotamers) arising from the C-C bond connecting the bicyclic core to the methanol (B129727) group and the C-N bond of the amino group. The relative orientations of these substituents can be influenced by steric hindrance and intramolecular hydrogen bonding. For instance, a hydrogen bond could potentially form between the amino group and the hydroxyl group, which would stabilize certain conformations.
Molecular Dynamics Simulations to Elucidate Dynamic Behavior
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its derivatives in various environments, such as in solution or at different temperatures. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectories of atoms and molecules over time.
For this compound, MD simulations could be used to:
Explore the conformational space and the transitions between different rotamers of the substituent groups.
Investigate the solvent effects on the conformational preferences and the extent of intra- and intermolecular hydrogen bonding.
Simulate the interactions of these molecules with other molecules, such as biological macromolecules, to understand potential binding modes.
The insights gained from MD simulations are valuable for understanding how the molecule behaves in a realistic environment, which is often difficult to probe experimentally with high temporal and spatial resolution.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. rsc.org DFT calculations can provide detailed information about the distribution of electrons within a molecule, which is fundamental to its chemical properties.
For this compound and its derivatives, DFT calculations can be used to:
Optimize the molecular geometry to find the most stable three-dimensional structure.
Calculate the energies of different conformers to determine their relative stabilities. beilstein-journals.org
Determine electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These properties are key to predicting the molecule's reactivity.
Investigate reaction mechanisms involving these molecules by calculating the structures and energies of transition states and intermediates. rsc.org
The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results and needs to be carefully benchmarked for the specific system under investigation.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Quantum chemical calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry, and the prediction of NMR chemical shifts is a valuable application of computational chemistry.
The prediction of ¹H and ¹³C NMR chemical shifts for this compound and its derivatives can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The accuracy of these predictions depends on several factors, including the level of theory, the choice of basis set, and the inclusion of solvent effects.
Recent advancements have also seen the application of machine learning models, trained on large datasets of experimental and calculated chemical shifts, to predict NMR spectra with high accuracy. nih.gov For complex molecules like bicyclic amino alcohols, a combination of DFT calculations and empirical corrections can provide reliable predictions of their NMR spectra, aiding in their structural characterization. idc-online.com
Below is an interactive table summarizing the computational methods and their applications in studying this compound.
| Computational Method | Application | Key Insights |
| Conformational Analysis | Exploration of rotational isomers of substituent groups. | Identification of stable conformers and their relative energies. |
| Molecular Dynamics (MD) | Simulation of molecular motion in a given environment. | Understanding of dynamic behavior, conformational transitions, and solvent effects. |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Optimized geometry, electronic properties (HOMO/LUMO), and reactivity prediction. |
| NMR Chemical Shift Prediction | Calculation of ¹H and ¹³C NMR chemical shifts. | Aid in structure elucidation and validation of computed structures. |
Future Research Directions and Emerging Trends for 3 Aminobicyclo 2.2.1 Heptan 2 Yl Methanol
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The synthesis of functionalized bicyclo[2.2.1]heptane systems is often a multi-step process. Future research is increasingly focused on developing more efficient and environmentally benign synthetic routes to {3-aminobicyclo[2.2.1]heptan-2-yl}methanol and its derivatives. A primary goal is to move away from classical, stoichiometric reagents toward catalytic and more atom-economical methodologies.
Key areas of development include the exploration of asymmetric catalysis to control the stereochemistry of the amino and hydroxyl groups. The rigid nature of the bicyclic core means that the relative orientation of these substituents is critical for biological activity. Furthermore, the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions are central to enhancing the sustainability of synthetic protocols. Researchers are also investigating flow chemistry approaches to improve reaction control, scalability, and safety.
Expanding Applications in Drug Discovery and Chemical Biology Beyond Current Paradigms
While bicyclic scaffolds are known components in various therapeutic agents, the specific applications for this compound are still being explored. Future research will likely expand its use in drug discovery by leveraging its unique conformational constraints. This rigidity can be advantageous in designing ligands with high selectivity for specific protein targets, thereby reducing off-target effects.
Emerging applications may include its use as a scaffold for developing novel antivirals, neurotherapeutics, and anticancer agents. In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes or as building blocks for creating new biomaterials. Its bifunctional nature, with both an amino and a hydroxyl group, allows for versatile chemical modifications to tune its properties for specific biological investigations.
Integration with Advanced High-Throughput Screening and Computational Design Methodologies
The synergy between computational chemistry and experimental screening is set to accelerate the discovery of new applications for this compound. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds derived from this scaffold against a wide array of biological targets. This can quickly identify promising lead compounds for further development.
In parallel, computational design methodologies, such as molecular docking and molecular dynamics simulations, can predict the binding of this compound derivatives to protein targets. This in silico approach helps to prioritize which compounds to synthesize and test, saving time and resources. The combination of HTS and computational modeling creates a powerful discovery engine for identifying novel bioactive molecules based on this bicyclic framework.
Exploration of New Chemical Space through Diversification of the Bicyclic Scaffold
The future of this compound research also lies in the systematic exploration of its chemical space. This involves creating libraries of derivatives with diverse substituents at various positions on the bicyclic ring. By modifying the core structure, researchers can fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize its performance for specific applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {3-Aminobicyclo[2.2.1]heptan-2-yl}methanol, and how can purity be optimized?
- Methodology : The compound is often synthesized via reductive amination of bicyclic ketones or through functionalization of preformed bicyclo[2.2.1]heptane scaffolds. For example, hydrochloride salts of structurally related bicyclic amino alcohols (e.g., rac-[(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrochloride) are synthesized under acidic conditions using HCl to protonate the amine, followed by purification via recrystallization . Purity optimization involves chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) or solvent recrystallization.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard. For example, the crystal structure of N-(3-Aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide (a derivative) was resolved in the monoclinic space group P2₁, with hydrogen-bonding interactions (N–H···O/N) stabilizing the lattice . Software like ORTEP-3 can visualize thermal ellipsoids and bond angles . Complementary techniques include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodology : Based on safety data sheets (SDS) for similar bicyclic amines:
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS Section 4 for detailed emergency measures .
- Storage : Keep in a cool, dry place under inert gas (e.g., N₂) to prevent oxidation .
Advanced Research Questions
Q. How does stereochemistry at the bicyclic core influence reactivity in catalytic applications?
- Methodology : Stereochemical effects can be probed via comparative studies of enantiopure vs. racemic mixtures. For example, fluorinated derivatives of bicyclo[2.2.1]heptane show stereospecific reactivity in photoredox catalysis, where exo vs. endo configurations alter regioselectivity in C–H functionalization . Computational modeling (DFT) can predict steric and electronic effects of substituents .
Q. What strategies are effective for optimizing reaction yields in functionalizing the hydroxymethyl group?
- Methodology :
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group during amine functionalization.
- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction. In fluorination studies, benzoate esters act as directing groups, enhancing yields up to 78% under visible-light conditions .
- Purification : Employ gradient column chromatography (e.g., 5% EtOAc in petroleum ether) to isolate isomers .
Q. How can computational models predict the compound’s behavior in supramolecular assemblies?
- Methodology : Use crystallographic data (e.g., unit cell parameters from ) to build molecular dynamics (MD) simulations. Software like Gaussian or ORCA can calculate electrostatic potential surfaces (EPS) to identify hydrogen-bonding sites. Pair with experimental DSC/TGA data to validate thermal stability predictions.
Q. What analytical methods are suitable for detecting trace impurities in this compound?
- Methodology :
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for low-concentration impurities.
- NMR Spiking : Add authentic samples of suspected byproducts (e.g., unreacted ketone intermediates) to identify impurity peaks in ¹H NMR .
- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values to assess purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
